Phenyl propionate

Description

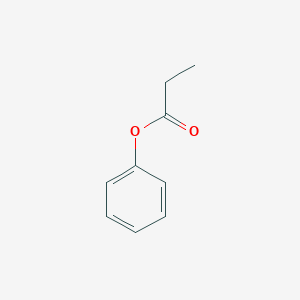

Structure

3D Structure

Properties

IUPAC Name |

phenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMLJSJISTVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060916 | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS] | |

| Record name | Phenyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-27-4 | |

| Record name | Phenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53G5L84IRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Phenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propionate (B1217596) (CAS 637-27-4), also known as phenyl propanoate, is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. Detailed experimental protocols for its preparation and purification are presented, along with spectroscopic data for its characterization. Furthermore, this document explores the biological significance of the structurally related metabolite, 3-phenylpropionic acid (3-PPA), and illustrates its involvement in key signaling pathways, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

Phenyl propionate is the ester formed from phenol (B47542) and propanoic acid.[1] The molecule consists of a phenyl group attached to the oxygen of the propionate ester.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | phenyl propanoate[2] |

| Synonyms | This compound, Propanoic acid, phenyl ester, Propionic acid, phenyl ester[1][2] |

| CAS Number | 637-27-4[2] |

| Molecular Formula | C₉H₁₀O₂[2] |

| InChI | InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3[1] |

| InChIKey | DYUMLJSJISTVPV-UHFFFAOYSA-N[1] |

| SMILES | CCC(=O)OC1=CC=CC=C1[2] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a low-melting solid with a fruity aroma.[1] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 150.17 g/mol [2] |

| Melting Point | 20 °C[2] |

| Boiling Point | 211 °C at 760 mmHg[3] |

| Density | 1.05 g/cm³[4] |

| Refractive Index | 1.4960 to 1.4990[4] |

| Flash Point | 85.20 °C (185.00 °F)[3] |

| logP (o/w) | 2.162 (estimated)[3] |

| Water Solubility | 1265 mg/L at 25 °C (estimated)[3] |

| Vapor Pressure | 0.184 mmHg at 25 °C (estimated)[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (in CDCl₃) | Signals corresponding to the ethyl protons (triplet and quartet) and the aromatic protons of the phenyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 150, with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

Diagram 2: General Workflow for this compound Synthesis

Caption: A generalized workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis from Phenol and Propionyl Chloride

This method involves the acylation of phenol with propionyl chloride.

-

Materials: Phenol, propionyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve phenol in the solvent in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

-

Slowly add the base, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification.

-

Materials: Phenol, propionic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

Combine phenol and propionic acid in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After cooling, dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, remove the solvent, and purify the resulting this compound by vacuum distillation.

-

Protocol 3: Synthesis from Propanoic Anhydride (B1165640) and Phenol

This method uses propanoic anhydride as the acylating agent.

-

Materials: Phenol, propanoic anhydride, and a base such as pyridine.

-

Procedure:

-

In a flask, dissolve phenol in pyridine and cool the mixture in an ice bath.

-

Slowly add propanoic anhydride to the cooled solution.

-

Allow the reaction to proceed at room temperature for a few hours.

-

Pour the reaction mixture into dilute hydrochloric acid.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by distillation.

-

Purification of this compound

Vacuum Distillation: This is the most common method for purifying this compound. The crude product is heated under reduced pressure, and the fraction boiling at the correct temperature is collected. This effectively removes non-volatile impurities and unreacted starting materials.

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a suitable ratio can be used to elute the this compound, separating it from other components.

Biological Significance and Signaling Pathways of 3-Phenylpropionic Acid (3-PPA)

While this compound itself is primarily used in the flavor and fragrance industries, its corresponding carboxylic acid, 3-phenylpropionic acid (3-PPA), is a metabolite produced by gut microbiota and has demonstrated significant biological activity. Understanding these pathways can provide valuable insights for drug development, particularly in the areas of metabolic and gastrointestinal health.

Foxo3/NAD⁺ Signaling Pathway in Muscle Hypertrophy

Recent studies have shown that 3-PPA can promote myotube hypertrophy.[1][5][6] It is believed to act by inhibiting protein degradation. The proposed mechanism involves the reduction of NAD⁺ synthesis, which in turn suppresses the activity of SIRT1/3. This leads to increased acetylation of Foxo3, a key transcription factor in muscle atrophy. Additionally, 3-PPA may directly bind to and inhibit Foxo3 activity.

Diagram 3: Proposed Foxo3/NAD⁺ Signaling Pathway of 3-PPA

Caption: 3-PPA's role in promoting muscle hypertrophy via the Foxo3/NAD⁺ pathway.

AhR Signaling Pathway and Intestinal Barrier Function

3-PPA has also been found to enhance the intestinal epithelial barrier. It achieves this by activating the aryl hydrocarbon receptor (AhR) signaling pathway. Activation of AhR by ligands like 3-PPA leads to downstream effects that strengthen the tight junctions between intestinal epithelial cells, thus improving barrier integrity.

Diagram 4: 3-PPA and the AhR Signaling Pathway

Caption: Enhancement of intestinal barrier function by 3-PPA through AhR signaling.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized aromatic ester with established synthetic routes and clear spectroscopic signatures. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and purification. The exploration of the biological activities of the closely related metabolite, 3-phenylpropionic acid, reveals intriguing possibilities for therapeutic applications targeting muscle health and intestinal barrier function. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. CAS 637-27-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H10O2 | CID 12497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 637-27-4 [thegoodscentscompany.com]

- 4. This compound | 637-27-4 [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. This compound | 637-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Phenyl Propionate: A Technical Guide for Laboratory Applications

Introduction

Phenyl propionate (B1217596) (CAS No. 637-27-4), also known as propanoic acid, phenyl ester, is an organic compound classified as an ester.[1] It is formed from the reaction of phenol (B47542) and propanoic acid.[1] This colorless to pale yellow liquid or crystalline solid possesses a pleasant, fruity aroma, which leads to its use in the fragrance and flavoring industries.[1][2] For researchers, scientists, and drug development professionals, phenyl propionate serves as a versatile reagent and building block in organic synthesis.[3] Its applications include the synthesis of more complex molecules, pharmaceuticals, and agrochemicals.[3] This technical guide provides a comprehensive overview of its physical properties, safety information, and common laboratory protocols.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 637-27-4 | [2] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [4] |

| Melting Point | 20 °C | [2][4][5] |

| Boiling Point | 211 °C @ 760 mm Hg | [4][5] |

| Density | 1.05 g/cm³ | [4][6] |

| Refractive Index | 1.50 | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[1][5] Water solubility is estimated at 1265 mg/L @ 25 °C.[5] | |

| Flash Point | 85.20 °C - 86 °C | [4][5] |

| Vapor Pressure | 0.184 mmHg @ 25 °C (estimated) | [5] |

| logP (o/w) | 2.162 (estimated) | [5] |

Safety and Handling Information

Proper handling of this compound in a laboratory setting is crucial. Below is a summary of its GHS classification and precautionary statements.

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H227: Combustible liquid. H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/eye protection/face protection. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool. P501: Dispose of contents/container to an approved waste disposal plant. |

Laboratory Applications and Experimental Protocols

This compound is a valuable reagent in various laboratory applications, primarily in organic synthesis and analytical chemistry.[3]

Synthesis of this compound

One common method for synthesizing this compound is through the esterification of phenol with propionyl chloride or propionic acid.[8][9]

A general workflow for the synthesis of this compound via the reaction of phenol with propionyl chloride is outlined below.

Experimental Protocol: Synthesis via Propionyl Chloride [8]

-

Combine equivalent quantities of phenol and propionyl chloride in a suitable reaction vessel.

-

Gently heat the mixture.

-

Continue heating until the evolution of hydrogen chloride gas ceases.

-

The resulting crude this compound can then be purified by distillation.

Chemical Reactions

Hydrolysis

In the presence of strong acids or bases, this compound can undergo hydrolysis to yield phenol and propanoic acid.[9] This reversible reaction is fundamental in both laboratory and industrial settings.[9]

Use in Analytical Chemistry

This compound is utilized in chromatography techniques.[3] It has been demonstrated to improve the separation performance of linear polycyclic aromatic hydrocarbons (PAHs) on phenyl-type columns, providing better selectivity compared to conventional C18 columns.[3]

A generalized workflow for using this compound in an analytical setting is depicted below.

References

- 1. CAS 637-27-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H10O2 | CID 12497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | High Purity Reagent | For RUO [benchchem.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound, 637-27-4 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 637-27-4 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound | 637-27-4 [chemicalbook.com]

- 9. Buy this compound | 637-27-4 [smolecule.com]

Phenyl Propionate: A Technical Overview for Researchers

An In-depth Guide to the Chemical Properties, Synthesis, and Biological Relevance of Phenyl Propionate (B1217596) for Scientific Professionals.

This technical guide provides a comprehensive overview of phenyl propionate, a versatile ester with applications spanning from fragrances to pharmaceutical intermediates. This document details its fundamental chemical properties, outlines key experimental protocols for its synthesis, and explores its role in various biological contexts, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, an ester of phenol (B47542) and propanoic acid, is a colorless to pale yellow liquid known for its characteristic fruity aroma.[1] Its fundamental properties are summarized below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 637-27-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [3][4] |

| Alternate Names | Propionic Acid Phenyl Ester, Phenyl Propanoate | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid; white low melting solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and isopropanol; low solubility in water.[1][3] | |

| Boiling Point | 110-115°C at 6 mmHg | [5] |

| SMILES | CCC(=O)Oc1ccccc1 | |

| InChI Key | DYUMLJSJISTVPV-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale preparation involves the esterification of phenol with propionyl chloride or propionic acid.

Protocol 1: Synthesis from Phenol and Propionyl Chloride

A straightforward method for the synthesis of this compound involves the reaction of phenol with propionyl chloride. The reaction proceeds by gently heating a mixture of equivalent quantities of the two reactants until the evolution of hydrogen chloride gas ceases. This direct acylation of phenol provides a relatively clean route to the desired ester.

Protocol 2: Synthesis from Phenol and Propionic Acid with Thionyl Chloride

An alternative approach utilizes propionic acid and thionyl chloride to form the acyl chloride in situ, which then reacts with phenol.

Methodology:

-

Combine 1.05 molar equivalents of phenol and 1.05 molar equivalents of propionic acid in a suitable reaction vessel.

-

Slowly add 1.0 molar equivalent of thionyl chloride to the mixture.

-

The reaction mixture is then heated to drive off the hydrogen chloride and sulfur dioxide byproducts.

-

The crude this compound can then be purified by distillation.

A visual representation of a generalized experimental workflow for the synthesis of this compound is provided below.

References

An In-depth Technical Guide to the Synthesis of Phenyl Propionate from Phenol and Propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl propionate (B1217596) from phenol (B47542) and propanoic acid, with a primary focus on the Fischer-Speier esterification. Phenyl propionate is a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] This document details the underlying reaction mechanisms, alternative synthesis routes, and optimized reaction conditions. A key feature of this guide is the inclusion of detailed experimental protocols and a comparative analysis of various catalytic systems, presented in a clear, tabular format for ease of reference. Furthermore, this guide employs Graphviz visualizations to illustrate the reaction pathway and a general experimental workflow, providing a robust resource for professionals in organic synthesis and drug development.

Introduction

This compound (C₉H₁₀O₂) is an ester formed from the condensation of phenol and propanoic acid.[1] Its synthesis is a classic example of esterification, a fundamental transformation in organic chemistry. The most common and direct method for its preparation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol).[2][3] Understanding the nuances of this reaction, including the choice of catalyst, reaction conditions, and purification methods, is crucial for achieving high yields and purity. This guide aims to provide a detailed technical overview to facilitate the efficient and effective synthesis of this compound in a laboratory setting.

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the most prevalent being the direct esterification of phenol with propanoic acid.[2] Alternative methods include the reaction of phenol with propanoic anhydride (B1165640) or propanoyl chloride.[4]

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The reaction is an equilibrium process, and therefore, strategies must be employed to drive it towards the formation of the ester product.[4] This is typically achieved by using an excess of one of the reactants or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[4]

Reaction:

Phenol + Propanoic Acid ⇌ this compound + Water

Catalysts:

Commonly used acid catalysts for Fischer esterification include:

-

Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH)[3]

-

Lewis acids: Boron trifluoride etherate (BF₃·(C₂H₅)₂O)

Alternative Synthesis Routes

-

From Propanoic Anhydride: Phenol can react with propanoic anhydride to yield this compound and propanoic acid.[4]

-

From Propanoyl Chloride: The reaction of phenol with propanoyl chloride produces this compound and hydrogen chloride.[4]

-

Using Thionyl Chloride: this compound can also be synthesized by reacting phenol and propanoic acid in the presence of thionyl chloride (SOCl₂).[5]

Reaction Mechanism and Experimental Workflow

Fischer Esterification Signaling Pathway

The mechanism of the Fischer esterification involves the initial protonation of the carbonyl oxygen of propanoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of phenol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

General Experimental Workflow

The synthesis of this compound via Fischer esterification typically involves reaction setup, monitoring, work-up, and purification.

Experimental Protocols

Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH) and a Dean-Stark Trap

This protocol is a representative procedure for the Fischer esterification of phenol and propanoic acid.

Materials:

-

Phenol

-

Propanoic acid

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add phenol, propanoic acid (typically in a 1:1 to 1:1.5 molar ratio), and toluene (sufficient to fill the Dean-Stark trap and allow for efficient reflux).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

-

Assemble the Dean-Stark trap and reflux condenser.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, and the reaction is deemed complete by monitoring (e.g., via Thin Layer Chromatography or Gas Chromatography). This may take several hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propanoic acid; caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Data Presentation: Comparative Analysis of Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of this compound and related esters, highlighting the impact of different catalysts and reaction parameters on the yield.

| Catalyst | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| BF₃·(C₂H₅)₂O (1.5 g) | Phenol (1 mol), Propanoic Acid (1 mol) | None | 220 | 2 | 95 | Benchchem |

| H₂SO₄ (catalytic) | Phenol, Propanoic Acid | - | - | - | High | Smolecule[2] |

| p-TsOH (5 mol%) | Hippuric Acid (1 eq), Cyclohexanol (1 eq) | Toluene | Reflux | 30 | 96 | OperaChem[6] |

| H₂SO₄ (catalytic) | Benzoic Acid, Methanol (excess) | Methanol | 65 | - | 90 | OperaChem[6] |

| H₂SO₄ (catalytic) | Hydroxy Acid, Ethanol (excess) | Ethanol | Reflux | 2 | 95 | OperaChem[6] |

Note: Data for related esterifications are included to provide a broader context for typical reaction conditions and yields.

Conclusion

The synthesis of this compound from phenol and propanoic acid is a well-established process, with Fischer-Speier esterification being the most direct and common method. High yields can be achieved through the careful selection of an acid catalyst and the implementation of strategies to drive the reaction equilibrium towards product formation, such as the use of a Dean-Stark trap to remove water. This guide has provided a detailed overview of the synthesis, including a practical experimental protocol and a comparative analysis of reaction conditions, to serve as a valuable resource for researchers and professionals in the field. The provided visualizations of the reaction mechanism and experimental workflow further enhance the understanding and practical application of this important organic transformation.

References

The Enigmatic Presence of Phenyl Propionate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the natural occurrence, biosynthetic pathways, and analytical methodologies for phenyl propionate (B1217596) and related phenylpropanoid esters in plants. It is intended for researchers, scientists, and drug development professionals working with plant-derived secondary metabolites. While the presence of a wide array of phenylpropanoid esters in the botanical world is well-established, the specific natural occurrence of phenyl propionate remains a subject of scientific investigation, with some sources suggesting its absence in nature. This guide will explore the established framework of phenylpropanoid biosynthesis, present a hypothesized pathway for this compound formation, and provide detailed protocols for its detection and quantification, using closely related, confirmed natural esters as illustrative examples.

Natural Occurrence of Phenylpropanoid Esters

The phenylpropanoid pathway is a rich source of secondary metabolites in plants, contributing to a vast array of compounds including lignin, flavonoids, and volatile esters that play crucial roles in plant defense, pollination, and stress response.[1][2] While many phenylpropanoid esters are well-documented constituents of plant essential oils and floral scents, the definitive identification of this compound (the phenyl ester of propanoic acid) in plants is not widely reported in peer-reviewed literature. However, structurally similar compounds have been identified, suggesting the existence of the necessary biosynthetic machinery.

For instance, ethyl 3-phenylpropionate has been identified as a significant component in the essential oil of Artemisia judaica, constituting up to 11.0% of the oil's composition. Trace amounts of this compound have also been reported in Nepeta species. The presence of such related esters provides a strong basis for investigating the potential, albeit perhaps rare, occurrence of this compound itself.

Table 1: Quantitative Data of a Related Phenylpropanoid Ester in Plants

| Compound Name | Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference |

| Ethyl 3-phenylpropionate | Artemisia judaica | Aerial Parts | 11.0% | [3][4] |

| Ethyl 3-phenylpropionate | Nepeta species | Not specified | 0.2% | [5] |

Biosynthesis of Phenylpropanoid Esters

The biosynthesis of phenylpropanoid esters originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[6] A series of core enzymatic reactions then converts L-phenylalanine into key intermediates, such as cinnamic acid and its hydroxylated derivatives.[2] The formation of the ester bond is the final key step, catalyzed by enzymes from the versatile alcohol acyltransferase (AAT) family, which belongs to the BAHD superfamily of acyltransferases.[7][8] These enzymes facilitate the condensation of an alcohol with an acyl-CoA thioester.

The General Phenylpropanoid Pathway

The foundational steps of the phenylpropanoid pathway are highly conserved across the plant kingdom. This pathway converts L-phenylalanine into activated hydroxycinnamoyl-CoA esters, which serve as precursors for a multitude of downstream products.

Key Enzymes:

-

PAL: Phenylalanine Ammonia-Lyase

-

C4H: Cinnamate 4-Hydroxylase

-

4CL: 4-Coumarate:CoA Ligase

Hypothesized Biosynthetic Pathway of this compound

The formation of this compound in plants would likely involve the esterification of a phenolic precursor with propanoyl-CoA. The direct enzymatic esterification of phenol (B47542) itself is one possibility. Phenol can be synthesized in plants, and propanoyl-CoA is an intermediate in various metabolic pathways. An uncharacterized alcohol acyltransferase (AAT) could catalyze this reaction.

This proposed pathway remains speculative pending the isolation and characterization of an enzyme with the requisite substrate specificity. The search for such an enzyme would be a key area of future research to confirm the natural synthesis of this compound.

Experimental Protocols

The analysis of volatile phenylpropanoid esters like this compound from plant matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the identification and quantification of such volatile compounds, often preceded by a headspace solid-phase microextraction (HS-SPME) for sample preparation. High-performance liquid chromatography (HPLC) can also be adapted for the quantification of these esters, particularly when dealing with complex extracts.

Extraction and Identification by HS-SPME-GC-MS

This protocol is designed for the extraction and identification of volatile esters from plant tissues such as flowers, fruits, or leaves.

Methodology:

-

Sample Preparation:

-

Weigh approximately 1-2 g of fresh plant material (e.g., flower petals, fruit pulp) into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., ethyl decanoate).

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a controlled temperature (e.g., 40-60 °C) for 10-15 minutes to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity column is suitable, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

-

-

Compound Identification:

-

Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley).

-

Confirm identification by comparing the retention index with published values for the specific GC column used.

-

Quantification by HPLC-DAD

For quantitative analysis, a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method can be developed. This requires the preparation of a solvent extract from the plant material.

Methodology:

-

Extraction:

-

Homogenize a known weight of plant material (e.g., 5 g) in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Perform extraction using sonication or shaking for a defined period.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the extract through a 0.45 µm syringe filter before analysis.

-

-

HPLC-DAD Analysis:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-30 min: Linear gradient to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-array detector monitoring at a wavelength appropriate for the phenyl group (e.g., 254 nm).

-

Column Temperature: 30 °C.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound of known concentrations.

-

Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Conclusion

The natural occurrence of this compound in plants remains an intriguing question that warrants further investigation. While direct, widespread evidence is currently lacking in peer-reviewed literature, the presence of structurally similar esters in various plant species suggests that the biosynthetic machinery for its production may exist. The general phenylpropanoid pathway provides the necessary precursors, and the action of alcohol acyltransferases offers a plausible mechanism for the final esterification step. The detailed HS-SPME-GC-MS and HPLC-DAD protocols provided in this guide offer robust methodologies for researchers to explore the volatile profiles of plants and definitively identify and quantify this compound, should it be present. Future research focused on screening a wider range of plant species, particularly those rich in other phenylpropanoids, and characterizing novel AAT enzymes will be crucial in resolving the enigma of this compound's place in the plant kingdom.

References

- 1. BAHD or SCPL acyltransferase? What a dilemma for acylation in the world of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biodiversity-science.net [biodiversity-science.net]

Phenyl Propionate Derivatives: A Technical Guide to Their Core Characteristics, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propionate (B1217596) derivatives represent a versatile class of organic compounds characterized by a phenyl ring attached to a propionate moiety. This structural motif is a cornerstone in medicinal chemistry, famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. Beyond their well-established anti-inflammatory properties, a growing body of research has unveiled a diverse range of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the basic characteristics, synthesis, and key biological activities of phenyl propionate derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Core Structural Features and Basic Characteristics

The fundamental structure of a this compound derivative consists of a benzene (B151609) ring linked to a three-carbon propionic acid chain or its ester. The versatility of this scaffold lies in the numerous possibilities for substitution on both the phenyl ring and the propionate backbone, which significantly influences the molecule's physicochemical properties and biological activity.

Structure-Activity Relationships

Key structural features that dictate the biological activity of many this compound derivatives include:

-

The Carboxylic Acid Moiety: In the context of NSAIDs, this group is crucial for anti-inflammatory activity as it interacts with key amino acid residues within the active site of cyclooxygenase (COX) enzymes.

-

The α-Methyl Group: The presence of a methyl group at the alpha position of the propionic acid chain is a common feature in many profens, contributing to their potency.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in modulating the potency and selectivity of the compound's biological effects.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of this compound derivatives, highlighting their diverse biological activities.

| Compound/Derivative Class | Target/Activity | Metric | Value | Reference Cell Line/System |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | Anticancer | IC50 | 5.42 µM | A549 (Human lung adenocarcinoma) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | Anticancer | IC50 | 2.47 µM | A549 (Human lung adenocarcinoma) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25 | Anticancer | IC50 | 8.05 µM | A549 (Human lung adenocarcinoma) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 26 | Anticancer | IC50 | 25.4 µM | A549 (Human lung adenocarcinoma) |

| Pinostrobin propionate | Anticancer | IC50 | 0.57 mM | T47D (Human breast cancer) |

| Pinostrobin butyrate | Anticancer | IC50 | 0.40 mM | T47D (Human breast cancer) |

| Diphenylpropionamide derivative 3 | Antioxidant | % ABTS radical reduction | 78.19% | Cell-free assay |

| Diphenylpropionamide derivative 8 | Antioxidant | % ABTS radical reduction | 71.4% | Cell-free assay |

| Diphenylpropionamide derivative 3 | Antiproliferative | IC50 | 8.4 µM | J774.A1 (Murine macrophage) |

| Diphenylpropionamide derivative 8 | Antiproliferative | IC50 | 0.14 µM | J774.A1 (Murine macrophage) |

| H. elongata extract | Antioxidant (DPPH) | EC50 | 98.3 ± 2.78 µg/mL | Cell-free assay |

| L. saccharina extract | Antioxidant (DPPH) | EC50 | 222.4 ± 0.84 µg/mL | Cell-free assay |

| L. digitata extract | Antioxidant (DPPH) | EC50 | 298.8 ± 5.81 µg/mL | Cell-free assay |

Synthesis of this compound Derivatives

Several synthetic routes are available for the preparation of this compound derivatives. The choice of method often depends on the desired substitutions and the starting materials.

Fischer-Speier Esterification

This is a classic method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Objective: To synthesize ethyl 3-phenylpropanoate.

Materials:

-

3-Phenylpropanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropanoic acid in 50 mL of absolute ethanol.

-

Slowly add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 150 mL of cold water in a separatory funnel.

-

Extract the aqueous layer with three 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation to obtain ethyl 3-phenylpropanoate.

Synthesis from Propanoic Anhydride (B1165640) and Phenol (B47542)

This method is suitable for the synthesis of phenyl esters of propionic acid.

Objective: To synthesize phenyl propanoate.

Materials:

-

Phenol

-

Propanoic anhydride

-

Pyridine

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add 13.0 g (0.1 mol) of propanoic anhydride from a dropping funnel over 30 minutes.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 100 mL of 1 M hydrochloric acid.

-

Extract the mixture with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by distillation to yield phenyl propanoate.

Key Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, targeting various cellular processes and signaling pathways.

Anticancer Activity

Several this compound derivatives have demonstrated potent anticancer effects. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinase (RTK) Inhibition: Some phenylpropenone derivatives have been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, EGFR, and FGFR. This multi-targeted inhibition can effectively block downstream signaling pathways crucial for tumor growth and angiogenesis.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some this compound derivatives can modulate this pathway, leading to the induction of apoptosis in cancer cells.

References

The Multifaceted Biological Activities of Phenyl Propionate and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of phenyl propionate (B1217596) and its structurally related analogs. Phenylpropanoic acid derivatives are a versatile scaffold in medicinal chemistry, leading to a wide range of therapeutic agents. This document delves into their mechanisms of action, quantitative biological data, and the detailed experimental protocols used to evaluate their efficacy. The information is presented to facilitate comparison and aid in the development of novel therapeutics.

Core Biological Activities

Phenyl propionate and its analogs exhibit a remarkable spectrum of biological activities, primarily targeting key proteins and pathways involved in various physiological and pathological processes. The most prominent activities include:

-

Androgenic and Anabolic Effects: Certain this compound esters, such as testosterone (B1683101) phenylpropionate and nandrolone (B1676933) phenylpropionate, are potent agonists of the androgen receptor (AR), playing a significant role in the development and maintenance of male characteristics and promoting muscle growth.

-

Metabolic Regulation via GPR40 Agonism: A class of phenylpropanoic acid derivatives acts as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is a key regulator of insulin (B600854) secretion, making its agonists promising candidates for the treatment of type 2 diabetes.

-

Anti-inflammatory Action through COX Inhibition: Many arylpropionic acids are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of pro-inflammatory prostaglandins.

-

Antimicrobial Properties: Various derivatives of phenylpropanoic acid have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.

-

Anticancer Activity: Emerging research has highlighted the potential of certain phenylpropanoic acid analogs to induce cytotoxicity and inhibit the proliferation of various cancer cell lines.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of representative this compound analogs from various studies.

Table 1: Androgenic/Anabolic Activity

| Compound | Receptor Binding Assay | Anabolic/Androgenic Ratio | Reference |

| Testosterone Phenylpropionate | High affinity for Androgen Receptor | Not specified | [1] |

| Nandrolone Phenylpropionate | Higher affinity for AR than testosterone | Favorable (Enhanced anabolic, reduced androgenic effects) | [2] |

| 1α-Methyl-5α-dihydrotestosterone | RBA relative to Methyltrienolone: < Testosterone | Not specified | [2] |

| 19-Nortestosterone (Nandrolone) | RBA relative to Methyltrienolone: > Testosterone | Not specified | [2] |

RBA: Relative Binding Affinity

Table 2: GPR40 Agonist Activity

| Compound | Assay Type | EC50 (nM) | Reference |

| TAK-875 | Calcium Flux Assay | 95.1 | [3] |

| Compound 7 (phenylpropionic acid derivative) | Calcium Flux Assay | 82 | [3] |

| Compound 14 (phenylpropionic acid derivative) | Calcium Flux Assay | 79 | [3] |

| Compound 15 (phenylpropionic acid derivative) | Calcium Flux Assay | 88 | [3] |

| Compound 35 (4'-alkoxybiphenyl derivative) | Not Specified | Potent Agonist | [4] |

Table 3: Cyclooxygenase (COX) Inhibition

| Compound Class/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Phenoxy Acetic Acid Derivatives (5d-f, 7b, 10c-f) | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) | [5] |

| Phenylpropionic Acid Derivative (6h) | Better than Ibuprofen | Close to Nimesulide | Not Specified | [5] |

| Phenylpropionic Acid Derivative (6l) | Better than Ibuprofen | Close to Nimesulide | Not Specified | [5] |

| Celecoxib (Reference) | 14.93 | 0.05 | ~298.6 | [5] |

| 2,3-diaryl-1,3-thiazolidine-4-one (27) | Not Specified | 0.06 | 405 | [6] |

| 2-aryl-quinoline-4-carboxylic acid derivative (39) | Not Specified | 0.077 | 1298 | [6] |

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 6) | P. aeruginosa AR-1114 | 32 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid (Compound 6) | A. baumannii AR-0273 | 32 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid (4-NO2 phenyl sub.) (Compound 8) | S. aureus TCH-1516 | 16 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid (4-NO2 phenyl sub.) (Compound 8) | E. faecalis | 8 | [7] |

| 3-hydroxy-2-methylene-3-phenylpropionic acid (Compounds 3-6, 15, 17, 18) | Various Bacteria | 14-16 | [8] |

| 2-(4-Phenylphenoxy)propanoic Acid Derivatives | Various Bacteria & Fungi | Hypothetical data presented | [9] |

Table 5: Cytotoxicity (GI50)

| Compound | Cell Line | GI50 (µM) | Reference |

| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Not specified in abstract | [10] |

| β-lactam derivative (24a) | A549 (lung), HT29 (colon), PSN1 (pancreas) | Micromolar range | [11] |

| N-formyl compounds (2a-g) | Various | > 100 | [12] |

| Compound 5a/b and 6a | Various | Similar to or slightly better than Cisplatin | [13] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular targets, triggering distinct signaling cascades.

Androgen Receptor (AR) Signaling

Testosterone and nandrolone phenylpropionates act as agonists of the androgen receptor. Upon ligand binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in cell growth, differentiation, and male sexual characteristics.

G-Protein Coupled Receptor 40 (GPR40) Signaling

Phenylpropanoic acid-based GPR40 agonists bind to the receptor on pancreatic β-cells. This activation, in a glucose-dependent manner, stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and subsequent enhancement of insulin secretion.

Cyclooxygenase (COX) Inhibition

Arylpropionic acid derivatives function as competitive inhibitors of COX enzymes. By blocking the active site of COX-1 and/or COX-2, they prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Androgen Receptor Binding Assay

This competitive radioligand binding assay measures the ability of a test compound to displace a known high-affinity radiolabeled androgen from the androgen receptor.

-

Materials:

-

Purified androgen receptor or cell lysates containing AR.

-

Radioligand (e.g., [³H]-Mibolerone).

-

Test compounds (this compound analogs).

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the AR preparation in the presence of increasing concentrations of the test compound.

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filter binding.

-

Quantify the amount of bound radioactivity by liquid scintillation counting.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

GPR40 Activation Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by an agonist.

-

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (phenylpropanoic acid derivatives).

-

Fluorescence plate reader.

-

-

Procedure:

-

Plate the GPR40-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add the test compounds at various concentrations.

-

Monitor the change in fluorescence over time.

-

Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve.

-

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which is coupled to a fluorometric readout.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Fluorometric probe (e.g., Amplex™ Red).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compounds (arylpropionic acid derivatives).

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations and pre-incubate for 10 minutes at 37°C.

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence intensity kinetically (e.g., every minute for 10-20 minutes).

-

Calculate the rate of reaction from the linear portion of the curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

-

Materials:

-

96-well microtiter plates.

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds (phenylpropanoic acid derivatives).

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a microtiter plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

-

Materials:

-

Cancer cell lines.

-

Cell culture medium.

-

Test compounds (phenylpropanoic acid derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of this compound analogs.

Conclusion

This compound and its analogs constitute a privileged scaffold in drug discovery, demonstrating a wide array of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of their key activities, including androgen receptor modulation, GPR40 agonism, COX inhibition, and antimicrobial and anticancer effects. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. Further exploration and modification of the this compound core are likely to yield novel and improved therapeutic agents for a variety of diseases.

References

- 1. Testosterone - Wikipedia [en.wikipedia.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Spectral Data of Phenyl Propionate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for phenyl propionate (B1217596). It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental protocols for this compound.

Spectroscopic Data Summary

The structural identity of phenyl propionate (C₉H₁₀O₂) is confirmed through the combined interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.36 | Multiplet | 2H | Ar-H (ortho) |

| ~7.20 | Multiplet | 2H | Ar-H (meta) |

| ~7.07 | Multiplet | 1H | Ar-H (para) |

| 2.59 | Quartet | 2H | -CH₂- |

| 1.25 | Triplet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C=O (Ester) |

| ~150.8 | Ar-C (Quaternary) |

| ~129.3 | Ar-C |

| ~125.8 | Ar-C |

| ~121.6 | Ar-C |

| ~27.7 | -CH₂- |

| ~9.1 | -CH₃ |

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1760 | Strong | C=O Ester Stretch |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~1495 | Medium | Aromatic C=C Stretch |

| ~1190 | Strong | C-O Ester Stretch |

| ~750 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~20 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol) |

| 57 | ~43 | [C₂H₅CO]⁺ (Propionyl cation) |

| 29 | ~29 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C spectra using standard instrument parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty salt plates to subtract from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV for Electron Ionization - EI) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions (molecular ion and fragment ions) into a mass analyzer (e.g., quadrupole or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Processing:

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions to confirm the molecular weight and deduce structural information.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Solubility of Phenyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of phenyl propionate (B1217596), a key fragrance and flavoring agent, in a diverse range of organic solvents. Understanding its solubility is critical for professionals in research, science, and drug development for applications ranging from formulation and synthesis to purification and quality control.

Core Quantitative Data

The solubility of phenyl propionate in various organic solvents at 25°C has been compiled and is presented below. This data is essential for selecting appropriate solvent systems for various applications. This compound is generally characterized by its good solubility in many organic solvents, a stark contrast to its low solubility in water.[1]

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C[2] |

| Alcohols | Methanol | 1228.57 |

| Ethanol | 966.17 | |

| Isopropanol | 731.26 | |

| n-Propanol | 703.36 | |

| n-Butanol | 682.21 | |

| Isobutanol | 585.26 | |

| sec-Butanol | 733.53 | |

| tert-Butanol | 899.61 | |

| n-Pentanol | 597.82 | |

| Isopentanol | 612.9 | |

| n-Hexanol | 565.26 | |

| n-Heptanol | 328.16 | |

| n-Octanol | 559.86 | |

| Ethylene Glycol | 234.37 | |

| Propylene Glycol | 246.19 | |

| 2-Methoxyethanol | 1146.16 | |

| 2-Ethoxyethanol | 789.83 | |

| 2-Propoxyethanol | 787.71 | |

| 2-Butoxyethanol | 531.57 | |

| Ketones | Acetone | 1887.08 |

| 2-Butanone (MEK) | 1392.01 | |

| Cyclohexanone | 1560.23 | |

| MIBK | 537.92 | |

| Esters | Methyl Acetate | 1263.56 |

| Ethyl Acetate | 1183.66 | |

| n-Propyl Acetate | 922.46 | |

| Isopropyl Acetate | 591.48 | |

| n-Butyl Acetate | 1064.5 | |

| Isobutyl Acetate | 472.72 | |

| n-Pentyl Acetate | 612.61 | |

| Ethyl Formate | 1052.03 | |

| Ethers | 1,4-Dioxane | 1504.59 |

| THF (Tetrahydrofuran) | 1345.54 | |

| MTBE (Methyl tert-butyl ether) | 828.29 | |

| Aromatic Hydrocarbons | Toluene | 523.57 |

| o-Xylene | 398.11 | |

| Ethylbenzene | 476.28 | |

| Halogenated Hydrocarbons | Dichloromethane | 3784.63 |

| Chloroform | 3458.97 | |

| 1,2-Dichloroethane | 2014.51 | |

| Carbon Tetrachloride | 340.73 | |

| Nitriles | Acetonitrile | 1611.91 |

| Amides | DMF (Dimethylformamide) | 2637.1 |

| NMP (N-Methyl-2-pyrrolidone) | 1718.58 | |

| DMAc (Dimethylacetamide) | 2074.47 | |

| Sulfoxides | DMSO (Dimethyl sulfoxide) | 2255.42 |

| Alkanes | n-Hexane | 159.11 |

| Cyclohexane | 170.33 | |

| n-Heptane | 99.29 | |

| Acids | Acetic Acid | 1336.99 |

| Propionic Acid | 884.19 | |

| Miscellaneous | Transcutol | 2342.28 |

Experimental Protocols for Solubility Determination

The following section outlines a general yet detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is a synthesis of established laboratory practices.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, typically grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining this compound solubility.

References

The Microbial Degradation of Phenyl Propionate: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals

Abstract